(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid is a euphane-type triterpenoid compound. It was first isolated from the extracts of Brackenridgea nitida and Bleasdalea bleasdalei . This compound has garnered attention due to its unique structure and potential biological activities, particularly its ability to inhibit DNA polymerase beta .
Vorbereitungsmethoden
The preparation of (24E)-3beta-hydroxy-7,24-euphadien-26-oic acid involves bioassay-guided fractionation of plant extracts. The extracts are prepared from Brackenridgea nitida and Bleasdalea bleasdalei, and the compound is isolated using assays to detect DNA polymerase beta inhibition
Analyse Chemischer Reaktionen
(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can alter the double bonds within the compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of euphane-type triterpenoids.
Industry: The compound’s unique structure makes it a candidate for developing new pharmaceuticals and bioactive agents.
Wirkmechanismus
The primary mechanism of action of (24E)-3beta-hydroxy-7,24-euphadien-26-oic acid involves the inhibition of DNA polymerase beta. This enzyme plays a critical role in DNA repair by filling in gaps left during the excision repair process. By inhibiting this enzyme, the compound can interfere with DNA repair mechanisms, potentially leading to increased sensitivity of cancer cells to chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
(24E)-3beta-hydroxy-7,24-euphadien-26-oic acid is unique among euphane-type triterpenoids due to its specific inhibitory action on DNA polymerase beta. Similar compounds include other euphane-type triterpenoids isolated from various plant sources. this compound stands out due to its potent biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C31H50O3 |
---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
(E,6S)-6-[(3S,5R,9R,10R,13S,14R,17S)-3-hydroxy-4,4,10,13,14,17-hexamethyl-1,2,3,5,6,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H50O3/c1-20(26(33)34)10-9-11-21(2)29(6)18-19-30(7)23-12-13-24-27(3,4)25(32)15-16-28(24,5)22(23)14-17-31(29,30)8/h10,12,21-22,24-25,32H,9,11,13-19H2,1-8H3,(H,33,34)/b20-10+/t21-,22-,24-,25-,28+,29-,30+,31-/m0/s1 |
InChI-Schlüssel |
PSSOTMPEBLYOAS-MGULVPRESA-N |
Isomerische SMILES |
C[C@@H](CC/C=C(\C)/C(=O)O)[C@@]1(CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1(CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.